2-aminobutanedioic Acid Hydrochloride

Description

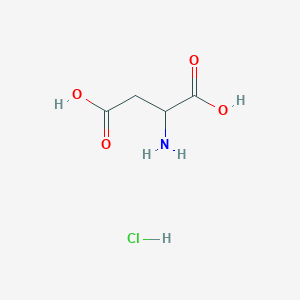

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminobutanedioic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.ClH/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHMPBALQYTJFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432507 | |

| Record name | Aspartic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40149-75-5, 17585-59-0 | |

| Record name | Aspartic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40149-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2 Aminobutanedioic Acid Hydrochloride and Its Derivatives

Classical Chemical Synthesis Routes

Classical chemical synthesis provides robust and scalable methods for the production of 2-aminobutanedioic acid and its subsequent conversion to the hydrochloride salt. These routes often begin with readily available precursors and involve well-established chemical transformations.

The most straightforward method for preparing 2-aminobutanedioic acid hydrochloride involves the direct treatment of aspartic acid with hydrochloric acid. This acid-base reaction results in the protonation of the amino group, forming the corresponding ammonium (B1175870) chloride salt. The process is typically carried out in an aqueous solution, from which the hydrochloride salt can be isolated by crystallization, often initiated by the addition of a less polar solvent or by concentration of the solution.

| Reactant | Reagent | Product | Key Transformation |

| 2-aminobutanedioic Acid | Hydrochloric Acid (HCl) | This compound | Protonation of the amino group |

2-Aminobutanedioic acid can be synthesized from non-amino acid precursors such as maleic and fumaric acids. These dicarboxylic acids serve as key starting materials that can be converted to aspartic acid through various chemical transformations.

Maleic acid, an industrial raw material, can be isomerized to fumaric acid. researchgate.net This isomerization is a critical step as fumaric acid is the direct precursor for many aspartic acid synthesis routes. The conversion of maleic acid to fumaric acid can be achieved through non-catalytic hydrothermal reactions, with yields of up to 92%. nih.govnih.gov Industrial methods for this isomerization often employ catalysts like aqueous hydrochloric acid or thiourea. researchgate.net Once fumaric acid is obtained, it can be converted to L-aspartic acid through processes that will be detailed in the biocatalytic section. A process for preparing L-aspartic acid involves contacting a fumarate (B1241708) ion-containing solution with aspartase or aspartase-producing microorganisms, then adding maleic acid to precipitate the L-aspartic acid. google.com

| Precursor | Intermediate | Key Transformation | Typical Yield |

| Maleic Acid | Fumaric Acid | Isomerization | Up to 92% nih.govnih.gov |

Chemo-Enzymatic and Biocatalytic Approaches

Chemo-enzymatic and biocatalytic methods offer highly selective and environmentally benign alternatives to classical chemical synthesis. These approaches leverage the specificity of enzymes to produce enantiomerically pure L-aspartic acid and its derivatives.

The enzymatic conversion of fumaric acid to L-aspartic acid is a cornerstone of industrial amino acid production. This reaction is catalyzed by the enzyme aspartase (aspartate ammonia-lyase), which facilitates the stereospecific addition of ammonia (B1221849) to the double bond of fumarate. google.comrsc.org This process is highly efficient and yields enantiomerically pure L-aspartic acid.

The use of whole-cell catalysis with microorganisms such as Escherichia coli, which have high aspartase activity, is a common industrial practice. rsc.orggoogle.com Immobilization of the enzyme or the cells can enhance stability and allow for continuous production processes. csjmu.ac.in Research has also focused on coupling the isomerization of maleic acid to fumaric acid with the subsequent amination to L-aspartic acid in a "one-pot" biosynthesis system, achieving a conversion rate of 99.5% in 8 hours. rsc.org

| Substrate | Enzyme | Product | Key Features |

| Fumaric Acid | Aspartase | L-Aspartic Acid | High stereoselectivity, enantiomerically pure product |

Microbial transamination represents another important biocatalytic route to L-aspartic acid. Transaminases (or aminotransferases) catalyze the transfer of an amino group from a donor molecule to an α-keto acid. In the biosynthesis of aspartic acid, oxaloacetate is transaminated, often with glutamate (B1630785) serving as the amino donor. ijettjournal.org This reaction is a key step in the central metabolic pathway of many organisms. ijettjournal.org Enzymatic processes using transaminases can produce various L-amino acids from the readily available L-aspartic acid and an α-keto acid. epo.org

Acylase-mediated enantiomeric resolution is a classic method for obtaining enantiomerically pure amino acids. This process typically starts with a racemic mixture of an N-acetylated amino acid. An acylase enzyme then selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-amino acid unreacted. mdpi.com The resulting L-amino acid can be separated from the unreacted D-enantiomer. This method has been applied to the resolution of various amino acids and is a valuable tool for producing optically pure compounds. google.commdpi.com

Synthesis of Protected Derivatives and Analogs

In peptide synthesis and other applications, it is often necessary to protect the reactive functional groups of aspartic acid, namely the amino group and the two carboxylic acid groups, to prevent unwanted side reactions. The synthesis of these protected derivatives is a critical aspect of modern organic chemistry.

The side chain carboxyl group of aspartic acid is commonly protected as a tert-butyl ester in Fmoc-based solid-phase peptide synthesis. peptide.com Other protecting groups, such as 2-phenylisopropyl esters or allyl esters, can be used for selective deprotection. peptide.com Novel side-chain protecting groups have been developed to minimize the base-catalyzed formation of aspartimide, a common side reaction during peptide synthesis. google.comiris-biotech.de These include bulky trialkyl-methyl esters that sterically hinder the formation of the aspartimide ring. iris-biotech.de

The synthesis of aspartic acid analogs is also an active area of research, particularly for the development of novel therapeutic agents. For example, a new synthesis of 2-aminosuberic acid, an important amino acid derivative, has been reported starting from aspartic acid. nih.govnih.gov Chemoenzymatic approaches have also been employed to synthesize functionalized aspartate analogues as inhibitors of excitatory amino acid transporters. nih.gov

| Protecting Group | Application | Key Advantage |

| tert-Butyl (tBu) | Fmoc SPPS | Standard, reliable protection |

| 2-Phenylisopropyl (2-PhiPr) | Selective Deprotection | Removable under mild acidic conditions |

| Allyl (All) | Selective Deprotection | Stable to both acid and base, removed by palladium catalysis |

| Bulky trialkyl-methyl esters | Fmoc SPPS | Minimizes aspartimide formation |

N-Protection Strategies in Organic Synthesis

Protecting the α-amino group is a fundamental step in peptide synthesis and other modifications of 2-aminobutanedioic acid to prevent unwanted side reactions. The choice of the protecting group is dictated by its stability under various reaction conditions and the ease of its removal. Two of the most widely employed strategies in modern organic synthesis are the use of the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

In Boc-based strategies, the α-amino group is protected with the acid-labile Boc group. Conversely, Fmoc chemistry utilizes the base-labile Fmoc group for temporary protection. ub.edu For derivatives like asparagine, which contains a side-chain amide, the trityl (Trt) protecting group is often preferred for the side chain. peptide.com The Trt group enhances the solubility of the protected amino acid derivative, which can otherwise be very low. peptide.com

| Protecting Group | Abbreviation | Structure | Cleavage Conditions |

| 9-fluorenylmethyloxycarbonyl | Fmoc | Fmoc-NH-R | Base (e.g., 20% Piperidine (B6355638) in DMF) peptide.com |

| tert-butyloxycarbonyl | Boc | Boc-NH-R | Acid (e.g., Trifluoroacetic acid - TFA) ub.edu |

| Trityl | Trt | Trt-NH-R | Mild Acid (e.g., Trifluoroacetic acid - TFA) peptide.com |

Selective Side-Chain Esterification and Other Functional Group Modifications

The presence of a second carboxylic acid in the side chain of 2-aminobutanedioic acid presents a challenge for regioselectivity. To achieve selective modification of one carboxyl group over the other, orthogonal protection strategies are employed. In peptide synthesis, it is common to protect the side-chain carboxyl group as an ester while the α-carboxyl group is activated for peptide bond formation.

In Fmoc-based solid-phase peptide synthesis (SPPS), the side chain is typically protected as a tert-butyl (tBu) ester, which is stable to the basic conditions used for Fmoc removal but can be cleaved with strong acid (e.g., TFA) during the final cleavage from the resin. peptide.comnih.gov For instances where the side chain needs to be deprotected while the peptide remains on the resin (e.g., for side-chain cyclization), more labile ester groups are used. peptide.com Examples include 2-phenylisopropyl esters, which can be removed with dilute TFA, and allyl esters, which are cleaved using a palladium catalyst. peptide.com

A novel method for the selective on-resin deprotection of side-chain tert-butyl esters involves the use of ferric chloride (FeCl₃). nih.govacs.org This mild, Lewis acid-based approach is compatible with Fmoc chemistry and allows for subsequent on-resin modifications, such as the formation of amides, thioesters, and other esters at the side chain. nih.govacs.org

| Side-Chain Protecting Group | Abbreviation | Deprotection Reagent | Key Features |

| tert-butyl ester | OtBu | Trifluoroacetic acid (TFA) | Standard protection in Fmoc/tBu SPPS. peptide.com |

| tert-butyl ester | OtBu | Ferric Chloride (FeCl₃) | Allows for selective on-resin deprotection. nih.govacs.org |

| 2-phenylisopropyl ester | O-2-PhiPr | 1% TFA in Dichloromethane (DCM) | Orthogonal to t-butyl based groups. peptide.com |

| Allyl ester | OAll | Palladium (Pd) catalyst | Orthogonal to both acid- and base-labile groups. peptide.com |

Preventing the formation of an aspartimide intermediate, a common side reaction during peptide synthesis, is a significant challenge. This occurs when the backbone amide nitrogen attacks the side-chain ester, particularly in basic conditions. peptide.comnih.gov Utilizing sterically hindered esters, such as the 2,4-dimethyl-3-pentyl ester, can minimize this unwanted reaction. peptide.com

Formation of Anhydride (B1165640) Intermediates and their Reactivity

Anhydride intermediates of 2-aminobutanedioic acid are reactive species that serve as valuable precursors in various synthetic transformations. For instance, L-aspartic anhydride hydrochloride can function as an effective acyl-donor in Friedel–Crafts acylation reactions. researchgate.net

In the context of peptide chemistry, Nα-Fmoc protected aspartic anhydrides are particularly useful. rsc.org These intermediates can undergo regioselective ring-opening upon reaction with nucleophiles. Treatment with hydrazines or carbazates selectively opens the anhydride to form side-chain hydrazides. rsc.org These hydrazide derivatives are stable precursors to thioesters, which are essential for native chemical ligation (NCL), a powerful technique for protein synthesis and cyclization. rsc.org Anhydrides are highly reactive towards nucleophiles in general; they react with amines to form amides and with alcohols to yield esters. libretexts.org For example, Z-L-aspartic anhydride reacts with phenylalanine methyl ester to form a dipeptide derivative.

| Anhydride Intermediate | Reactant / Reagent | Product Type | Application |

| L-Aspartic anhydride hydrochloride | Aromatic compound / Lewis Acid | Aryl-keto α-amino acid | Friedel–Crafts acylation researchgate.net |

| Nα-Fmoc protected aspartic anhydride | Hydrazine / Carbazate | Side-chain hydrazide | Precursor for Native Chemical Ligation (NCL) rsc.org |

| Z-L-aspartic anhydride | Amine (e.g., amino acid ester) | Dipeptide derivative | Peptide synthesis |

| Generic Anhydride | Alcohol | Ester | Ester synthesis libretexts.org |

Asymmetric and Chiral Synthesis Applications

The intrinsic chirality of 2-aminobutanedioic acid makes it a valuable starting material for asymmetric synthesis, allowing for the construction of complex molecules with defined stereochemistry.

Utilization as a Chiral Pool Reagent in Advanced Synthesis

The "chiral pool" refers to the collection of readily available, enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.org 2-aminobutanedioic acid is a prominent member of this pool. wikipedia.orgmdpi.com Chiral pool synthesis is an efficient strategy where the stereocenter(s) of the starting material are incorporated into the final target molecule, preserving the chirality throughout the reaction sequence. wikipedia.org

This approach avoids the need for asymmetric induction or resolution steps, which can be complex and costly. Aspartic acid has been successfully used as a chiral template for the synthesis of novel β-amino acids. For example, all four stereoisomers of 2-alkyl-3,4-iminobutanoic acid, a β-amino acid containing a reactive aziridine (B145994) ring, were synthesized starting from optically active aspartic acid. acs.org The synthetic pathway involved introducing an alkyl group at the β-position of a fully protected aspartic acid derivative, followed by the construction of the aziridine ring, with the stereochemistry being controlled by the starting material. acs.org

Stereoselective Synthesis of β-Amino Acid Derivatives from Aspartic Acid Precursors

β-Amino acids are crucial components of numerous biologically active compounds and are therefore important targets in medicinal and synthetic chemistry. researchgate.nethilarispublisher.com L-aspartic acid is a versatile precursor for the stereoselective synthesis of various β-amino acid derivatives.

Several methodologies have been developed to control the stereochemical outcome of these syntheses.

Via Oxazolidinone Intermediates : A stereoselective synthesis of β-benzyl-α-alkyl-β-amino acids was achieved starting from L-aspartic acid. researchgate.net The key step involved the alkylation of an oxazolidinone intermediate derived from aspartic acid. By carefully selecting the reaction pathway and intermediates, a complete reversal of stereoselectivity could be achieved, allowing access to both syn- and anti-disubstituted β-amino acids with high stereocontrol. researchgate.net

Via (Aminoacyl)benzotriazoles : Chiral β-amino acid derivatives can be synthesized from N-protected (aminoacyl)benzotriazoles derived from aspartic acid. nih.gov These intermediates undergo Friedel-Crafts reactions to yield α-amino ketones, which can then be reduced to the corresponding β-amino acid derivatives with the preservation of chirality. nih.gov

| Aspartic Acid Precursor | Key Transformation | Product Class | Stereochemical Control |

| Methyl 5-phenyloxazolidin-2-one-4-acetate | Alkylation of dianion | anti-disubstituted β-amino acids | High stereoselectivity researchgate.net |

| 4-phenyl-3-tert-butoxycarbonylamino-4-butanolide | Alkylation / Aldol condensation & reduction | syn-disubstituted β-amino acids | High stereoselectivity researchgate.net |

| N-protected (α-aminoacyl)benzotriazoles | Friedel-Crafts reaction & reduction | β-amino acid derivatives | Preservation of chirality nih.gov |

| Fully protected aspartic acid | β-alkylation & aziridine ring formation | 2-alkyl-3,4-iminobutanoic acids | Complete control of stereochemistry acs.org |

Iii. Chemical Reactivity and Reaction Mechanisms of 2 Aminobutanedioic Acid Hydrochloride

Degradation and Stereochemical Transformation Pathways

When incorporated into peptides and proteins, aspartic acid residues are susceptible to several degradation and isomerization reactions, especially under acidic conditions. These pathways often involve common intermediates and can lead to significant changes in protein structure and function.

Peptide bonds C-terminal to an aspartic acid residue are known to be particularly labile and prone to cleavage under acidic conditions. nih.govresearchgate.net This specific degradation pathway is a concern in the formulation of therapeutic proteins. mdpi.com

The mechanism proceeds via an acid-catalyzed intramolecular nucleophilic attack. nih.govresearchgate.net The protonated side-chain carboxyl group of the aspartic acid residue attacks the carbonyl carbon of its own peptide bond. researchgate.netnih.gov This process leads to the formation of a cyclic anhydride (B1165640) intermediate and the simultaneous cleavage of the peptide bond. nih.govnih.gov The amino acid that was C-terminal to the aspartic acid is released with a new N-terminus. nih.gov The cyclic anhydride intermediate can subsequently be hydrolyzed to a C-terminal aspartic acid residue. nih.gov While this cleavage is specific to aspartyl residues, the yields can be variable and the reaction often results in partial, rather than complete, fragmentation. researchgate.net

Aspartic acid and asparagine residues are known to racemize much more rapidly than other amino acids in peptides and proteins. acs.orgacs.org Racemization is the conversion of a chiral molecule from a single enantiomer (the L-form in natural proteins) into an equal mixture of both enantiomers (D- and L-forms). This process is significantly accelerated by the formation of a succinimide (B58015) intermediate. acs.orgacs.orgmdpi.com

The formation of the five-membered succinimide ring drastically increases the acidity of the proton at the α-carbon. acs.orgacs.org This enhanced acidity facilitates the removal of the α-proton by a base, leading to the formation of a planar, achiral carbanion or enol intermediate. mdpi.comcreation.com Subsequent reprotonation of this intermediate can occur from either face of the planar structure, resulting in either the original L-aspartyl residue or the non-native D-aspartyl residue. nii.ac.jp The rate of racemization is influenced by factors such as pH and temperature. nih.gov For example, studies on the sweetener aspartame (B1666099) (L-aspartyl-L-phenylalanine methyl ester) showed that at 100°C, the racemization half-life for the aspartic acid residue was significantly different at pH 6.8 versus pH 4. nih.gov

Table 3: Racemization Half-Lives of Aspartic Acid in Aspartame at 100°C

| pH | Racemization Half-Life (hours) | Reacting Species |

|---|---|---|

| 6.8 | 13 | Diketopiperazine (decomposition product). nih.gov |

| 4.0 | 47 | Aspartame. nih.gov |

The succinimide (or aminosuccinyl) intermediate is central to the primary non-enzymatic degradation pathways of aspartic acid residues in proteins. mdpi.comacs.org Its formation initiates a cascade of potential modifications, including isomerization and racemization. nih.govnih.gov

The succinimide ring is formed via a temperature- and pH-dependent intramolecular nucleophilic attack by the backbone amide nitrogen of the following amino acid residue on the side-chain carbonyl carbon of the aspartic acid. mdpi.comnih.gov This reaction is generally favored in mildly acidic buffers. nih.gov

Once formed, the succinimide intermediate is relatively unstable and can undergo several reactions:

Hydrolysis to Isoaspartate : The succinimide ring can be hydrolyzed by nucleophilic attack of water at either of its two carbonyl carbons. google.com Attack at the β-carbonyl carbon regenerates the standard aspartyl peptide bond. Attack at the α-carbonyl carbon, which is generally favored, results in the formation of an isoaspartyl (isoAsp) residue. acs.orgnih.gov In this isomer, the peptide backbone is rerouted through the side-chain carboxyl group. nih.gov The typical ratio of isoaspartyl to aspartyl products from this hydrolysis is approximately 3:1. acs.orgnih.gov

Racemization : As detailed previously, the succinimide intermediate is the species that readily undergoes racemization at the α-carbon, leading to the formation of D-succinimide, which can then hydrolyze to form D-aspartate and D-isoaspartate residues. acs.orgmdpi.com

Cleavage : In some instances, the formation of a succinimide from an asparagine residue can be followed by peptide bond cleavage on its C-terminal side. portlandpress.com

Therefore, the succinimide acts as a critical hub in the degradation of proteins, leading to a heterogeneous mixture of isomers (L-Asp, L-isoAsp, D-Asp, D-isoAsp) that can alter the structure, stability, and biological function of the protein. researchgate.netnih.gov

Table 4: Fates of the Succinimide Intermediate from Aspartic Acid Residues

| Reaction Pathway | Description | Primary Product(s) |

|---|---|---|

| Hydrolysis (Isomerization) | Nucleophilic attack by water on the succinimide carbonyls. google.com | L-isoaspartyl and L-aspartyl residues (typically in a ~3:1 ratio). acs.orgnih.gov |

| Racemization | Abstraction and re-addition of the α-proton, leading to stereoinversion. mdpi.com | D-succinimide intermediate. mdpi.com |

| Hydrolysis of Racemized Intermediate | Hydrolysis of the D-succinimide intermediate. nih.gov | D-isoaspartyl and D-aspartyl residues. nih.gov |

Oxidation-Reduction Chemistry and Electron Transfer Studies

The oxidation-reduction chemistry of 2-aminobutanedioic acid, also known as aspartic acid, has been a subject of scientific inquiry, particularly focusing on its electrochemical behavior and reactions with strong oxidizing agents. The hydrochloride salt, 2-aminobutanedioic acid hydrochloride, readily dissociates in aqueous solutions, making the reactivity of the aspartic acid molecule paramount in these studies.

Electrochemical studies, primarily using voltammetric techniques, have elucidated the oxidation behavior of aspartic acid. The oxidation of aspartic acid at various modified electrodes is generally found to be a diffusion-controlled process. For instance, studies using Ag-doped ZnO nanosheet modified glassy carbon electrodes have been employed for the sensitive detection of L-aspartic acid through its electrochemical oxidation. Similarly, Co3O4-ZnO nanorods have been shown to enhance the electro-catalytic oxidation of aspartic acid. These sensor-based studies, while focused on quantification, reveal that the amino acid moiety is susceptible to oxidation under an applied potential. The oxidation peak potentials are influenced by the pH of the medium, indicating the involvement of protons in the electron transfer process.

Kinetic and mechanistic studies of the oxidation of L-aspartic acid by strong oxidizing agents like permanganate (B83412) ion in acidic media have provided further insights into its electron transfer reactions. These reactions are observed to be first order with respect to both the oxidant and the amino acid. The reaction rate is also dependent on the acid concentration, suggesting that protonation equilibria of the amino acid play a crucial role in the reaction mechanism.

While the oxidation of 2-aminobutanedioic acid has been explored, detailed studies on its reduction are less common in the literature. The carboxylic acid groups are generally resistant to electrochemical reduction.

The electron transfer properties of aspartic acid are fundamental to its role in biological systems and are also explored in the context of molecular electronics. Studies on the single-molecule conductance of aspartic acid have shown that electron transport can occur through the molecular backbone.

Below is a summary of electrochemical data for the oxidation of L-aspartic acid on a modified glassy carbon electrode.

| Electrode Modification | Technique | Potential Range (V) | Key Findings |

| Ag-Doped ZnO Nanosheets | Differential Pulse Voltammetry | -0.3 to +0.5 | Enhanced current density with increasing aspartic acid concentration, indicating electrochemical oxidation. |

| Co3O4-ZnO Nanorods | Linear Sweep Voltammetry | 0 to 1.0 | Sharp oxidation peak at -0.95 V, with the reaction being diffusion-controlled. |

Complexation and Coordination Chemistry with Transition Metal Ions

2-aminobutanedioic acid is an excellent chelating agent, capable of forming stable complexes with a variety of transition metal ions. The coordination can involve the α-amino group and the oxygen atoms of the two carboxylate groups. The hydrochloride salt dissolves in water to provide the aspartate ligand for complexation. The mode of coordination is highly dependent on the pH of the solution, which dictates the protonation state of the functional groups.

The formation of these complexes is often studied in solution using potentiometric or pH-metric titrations to determine the stability constants (log β). These constants provide a quantitative measure of the strength of the metal-ligand interaction. The stability of these complexes generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Spectroscopic techniques such as Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are instrumental in characterizing the structure and bonding in these complexes. In the IR spectra, shifts in the vibrational frequencies of the amino (-NH2) and carboxylate (-COO⁻) groups upon coordination to a metal ion provide direct evidence of bonding. For instance, a downward shift in the N-H stretching frequency and changes in the symmetric and asymmetric stretching frequencies of the carboxylate groups are indicative of their involvement in complexation.

UV-Visible spectroscopy provides information about the d-d electronic transitions of the central metal ion. The position and intensity of these absorption bands are sensitive to the coordination environment and geometry of the complex. For example, the λmax values for d-d transitions in a series of transition metal-aspartate complexes can provide insights into the ligand field strength and the resulting geometry of the complexes, which are often octahedral or distorted octahedral.

Below are tables summarizing the stability constants and spectroscopic data for some transition metal complexes with aspartic acid.

Stability Constants of Transition Metal-Aspartate Complexes

| Metal Ion | log β₁ (ML) | log β₂ (ML₂) | Method | Conditions |

| Cu(II) | 8.45 | 15.25 | pH-metry | 25 °C, 0.1 M KNO₃ |

| Ni(II) | 6.85 | 12.35 | pH-metry | 25 °C, 0.1 M KNO₃ |

| Co(II) | 6.20 | 10.90 | pH-metry | 25 °C, 0.1 M KNO₃ |

| Zn(II) | 6.40 | 11.50 | pH-metry | 25 °C, 0.1 M KNO₃ |

| Mn(II) | 3.80 | 6.60 | pH-metry | 25 °C, 0.1 M KNO₃ |

Note: The stability constants can vary with experimental conditions such as temperature and ionic strength.

Spectroscopic Data for Transition Metal-Aspartate Complexes

| Complex | IR (cm⁻¹) ν(N-H) | IR (cm⁻¹) νas(COO⁻) | IR (cm⁻¹) νs(COO⁻) | UV-Vis λmax (nm) | Proposed Geometry |

| [Cu(Asp)₂] | ~3300 | ~1600 | ~1410 | ~620 | Distorted Octahedral |

| [Ni(Asp)₂] | ~3310 | ~1595 | ~1405 | ~390, ~650, ~1080 | Octahedral |

| [Co(Asp)₂] | ~3305 | ~1590 | ~1400 | ~500, ~1150 | Octahedral |

| [Zn(Asp)₂] | ~3315 | ~1598 | ~1408 | - | Tetrahedral/Octahedral |

| [Mn(Asp)₂] | ~3320 | ~1585 | ~1395 | - | Octahedral |

Note: Asp represents the aspartate ligand. The exact positions of the IR bands and UV-Vis maxima can vary depending on the specific complex and its environment.

Iv. Advanced Structural Characterization and Spectroscopic Analysis of 2 Aminobutanedioic Acid Hydrochloride

Crystallographic Studies

Crystallographic techniques, particularly single-crystal X-ray diffraction, have been instrumental in elucidating the three-dimensional structure of 2-aminobutanedioic acid hydrochloride at the atomic level.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of pharmaceutical and materials science. This compound has been shown to exhibit polymorphism, with at least two polymorphs identified from the same aqueous solution. nih.govresearchgate.net A comparative study has detailed the crystal structures of both a triclinic and a novel orthorhombic polymorph, determined from single-crystal data collected at 100 K. nih.govresearchgate.netuniv-khenchela.dz

Below is a data table summarizing the crystallographic parameters of the identified polymorphs of L-aspartic acid hydrochloride.

| Property | Triclinic Polymorph | Orthorhombic Polymorph |

| Crystal System | Triclinic | Orthorhombic |

| Space Group | P1 | P2₁2₁2₁ |

| Temperature | 100 K | 100 K |

| a (Å) | 5.8039 (2) | 8.3585 (3) |

| b (Å) | 7.6892 (3) | 8.7891 (4) |

| c (Å) | 8.6502 (3) | 9.7719 (4) |

| α (°) | 89.982 (2) | 90 |

| β (°) | 89.988 (2) | 90 |

| γ (°) | 89.972 (2) | 90 |

| **Volume (ų) ** | 386.15 (2) | 718.33 (5) |

| Z | 2 | 4 |

Data sourced from a comparative study of two polymorphs of L-aspartic acid hydrochloride. nih.gov

The crystal structures of this compound polymorphs are extensively stabilized by a network of hydrogen bonds. nih.govresearchgate.net These non-covalent interactions are the primary driving force behind the formation of the supramolecular assembly. The analysis of these networks is crucial for understanding the stability and properties of the crystalline solid.

In the case of the triclinic and orthorhombic polymorphs, the crystal structures reveal intricate three- and two-dimensional hydrogen-bonding networks, respectively. nih.govresearchgate.net The primary interactions observed are N-H···Cl and O-H···Cl hydrogen bonds, which connect the protonated amino acid cations and the chloride anions. nih.govresearchgate.net These interactions lead to the formation of alternating cation-anion layer-like structures. nih.govresearchgate.net The differences in the dimensionality of these networks contribute to the distinct packing arrangements of the two polymorphs. The study of such hydrogen bond patterns is a fundamental aspect of crystal engineering, allowing for the design of molecular assemblies with specific architectures. japtronline.com

The supramolecular assembly in these crystals is a direct consequence of these directional hydrogen bonds. The interplay of N-H···Cl and O-H···Cl interactions dictates how the individual molecules recognize each other and pack in the solid state. The resulting layered structure is a common motif in the crystal structures of amino acid hydrochlorides.

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. carleton.edumdpi.com The crystallographic data for the polymorphs of this compound were obtained using this method, which allowed for the detailed elucidation of their atomic arrangements. nih.govresearchgate.net

The SCXRD analysis revealed that in both the triclinic and orthorhombic forms, the asymmetric unit contains one 2-aminobutanedioic acid cation and one chloride anion. The conformation of the carbon chain in the aspartic acid cation differs between the two polymorphs, which is a key distinguishing feature. The precise atomic coordinates obtained from SCXRD are essential for understanding the subtle structural differences that give rise to polymorphism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique for probing the structure, dynamics, and environment of atomic nuclei. It has been applied to this compound in both the solid and solution states to provide complementary information to crystallographic studies.

High-resolution NMR, in both solution and solid-state, provides detailed structural information.

Solid-State NMR: Solid-state NMR (ssNMR) is particularly valuable for characterizing crystalline and amorphous solids. For this compound, ³⁵Cl ssNMR spectroscopy has been employed to investigate the local environment of the chloride ion. researchgate.net These experiments, conducted at high magnetic fields, provide information on the chlorine quadrupolar coupling constant (CQ) and the chemical shift (CS) tensor, which are sensitive to the hydrogen bonding environment around the chloride ion. researchgate.netrsc.org

A study of several L-amino acid hydrochloride salts found that aspartic acid hydrochloride has a CQ of 7.1 ± 0.1 MHz, which is the largest observed to date for this class of compounds, and an asymmetry parameter (ηQ) of 0.42 ± 0.05. researchgate.net The isotropic chemical shift was determined to be 102 ± 5 ppm. researchgate.net In addition to chlorine NMR, ¹³C solid-state NMR with cross-polarization and magic-angle spinning has been used to study chirality in the crystallization of aspartic acid. acs.org

The following table summarizes the ³⁵Cl solid-state NMR parameters for aspartic acid hydrochloride.

| Parameter | Value |

| Quadrupolar Coupling Constant (CQ) | 7.1 ± 0.1 MHz |

| Asymmetry Parameter (ηQ) | 0.42 ± 0.05 |

| Isotropic Chemical Shift (δiso) | 102 ± 5 ppm |

| Chemical Shift Tensor Span (Ω) | 75 ± 30 ppm |

Data from a high-field solid-state ³⁵/³⁷Cl NMR and quantum chemical investigation. researchgate.net

Solution NMR: In solution, ¹H and ¹³C NMR are routinely used to confirm the molecular structure. The ¹H NMR spectrum of L-aspartic acid in D₂O typically shows a signal for the α-proton around 3.9 ppm and two distinct signals for the β-protons around 2.7 and 2.8 ppm, reflecting their diastereotopic nature. quora.com The splitting patterns of these signals provide information about the coupling between adjacent protons. quora.com Various 1D and 2D NMR experiments, such as COSY, HSQC, and HMBC, can be used to assign all proton and carbon signals unambiguously. bmrb.ioipb.pt

Advanced NMR techniques can provide insights into the conformational preferences and dynamic processes of molecules in solution. researchgate.netunibas.it For this compound, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximities between protons, which helps in elucidating the preferred solution-state conformation.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule. thermofisher.com Both methods probe the vibrational states of molecules, but they operate on different principles, yielding complementary information. researchgate.net FTIR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. researchgate.netresearchgate.net

For this compound, the spectra are characterized by vibrations of the carboxylic acid, amine hydrochloride, and alkane backbone functional groups. In the solid state, amino acids exist as zwitterions, but in the hydrochloride salt form, the amino group is protonated (-NH3+) and the carboxylic acid groups (-COOH) are present. wjarr.com The vibrational bands are unique identifiers for these functional groups, and their positions can be influenced by intermolecular interactions like hydrogen bonding. researchgate.net

Key spectral assignments for this compound are detailed below. The presence of strong bands corresponding to O-H, N-H, and C=O stretching, as well as various bending modes, confirms the compound's structure. researchgate.netresearchgate.net Raman spectroscopy is particularly useful for identifying the symmetric vibrations and the C-C backbone structure. researchgate.netacs.org

| Vibrational Mode | Typical Wavenumber (cm-1) - FTIR | Typical Wavenumber (cm-1) - Raman | Functional Group Assignment |

|---|---|---|---|

| O-H Stretch | ~3300-2500 (broad) | - | Carboxylic Acid (Hydrogen-bonded) |

| N-H Stretch | ~3100-3000 | ~3100-3000 | Ammonium (B1175870) ion (-NH3+) |

| C-H Stretch | ~2980-2850 | ~2980-2850 | Alkyl (CH, CH2) |

| C=O Stretch | ~1730-1700 | ~1730-1700 | Carboxylic Acid |

| N-H Bend (Asymmetric) | ~1610-1590 | ~1610-1590 | Ammonium ion (-NH3+) |

| N-H Bend (Symmetric) | ~1550-1500 | ~1550-1500 | Ammonium ion (-NH3+) |

| C-O Stretch / O-H Bend | ~1420-1300 | ~1420-1300 | Carboxylic Acid |

| C-C Skeletal Stretch | - | ~940 | C-C Backbone |

High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula and assessing the purity of this compound. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to within 5 ppm), allowing for the determination of its elemental composition. mdpi.com

For this compound, analysis is typically performed using a soft ionization technique like Electrospray Ionization (ESI). In positive ion mode, the molecule is observed as its protonated form, [M+H]+. The high mass accuracy of HRMS allows for the differentiation of the target compound from other substances that may have the same nominal mass but a different elemental composition. researchgate.net

Purity assessment is achieved by screening the full mass spectrum for the presence of ions corresponding to potential impurities. mdpi.com The high sensitivity of the technique enables the detection of even trace-level contaminants. Tandem mass spectrometry (MS/MS) can be used to fragment the precursor ion, generating a characteristic fragmentation pattern that provides further structural confirmation and can help in identifying unknown impurities. researchgate.net

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C4H8ClNO4 | Elemental composition of the hydrochloride salt. |

| Molecular Weight | 169.56 g/mol | Nominal mass of the hydrochloride salt. |

| Observed Ion (Positive ESI) | [C4H8NO4]+ | Protonated molecule (loss of HCl). |

| Monoisotopic Exact Mass ([M+H]+) | 134.0448 | Precise mass of the protonated molecule, used for formula confirmation. |

Chiroptical Methods (e.g., Specific Rotation) for Enantiomeric Purity Determination

Since 2-aminobutanedioic acid possesses a chiral center at the alpha-carbon, it exists as two enantiomers: L-aspartic acid and D-aspartic acid. Chiroptical methods are essential for determining the enantiomeric purity of a sample, which is crucial in fields like pharmaceuticals where different enantiomers can have vastly different biological activities. libretexts.org

Specific rotation is a fundamental chiroptical property that measures the angle to which a plane of polarized light is rotated when it passes through a solution of a chiral compound. tandfonline.com The measurement is dependent on the concentration of the sample, the path length of the light, the temperature, and the wavelength of the light (typically the sodium D-line at 589 nm). tandfonline.com The L- and D-enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. chemicalbook.com

For this compound, the specific rotation is measured in an acidic solution, such as 6 M HCl. ajiaminoscience.eu By comparing the measured specific rotation of a sample to the known value for the pure enantiomer, the enantiomeric excess (ee) and thus the enantiomeric purity can be calculated. A value matching the literature standard indicates high enantiomeric purity, whereas a lower value suggests the presence of the other enantiomer. nih.gov Other techniques like chiral chromatography (HPLC) can also be used for quantitative purity assessment. researchgate.net

| Compound | Measurement Conditions | Specific Rotation ([α]D) | Reference |

|---|---|---|---|

| L-2-aminobutanedioic acid hydrochloride | 20°C, c=8 in 6 M HCl | +24.8° to +25.8° | ajiaminoscience.eu |

| D-2-aminobutanedioic acid hydrochloride | 25°C, c=3.93 in 5 N HCl | -2.0° (for D-Aspartic acid) | nih.gov |

V. Theoretical and Computational Chemistry of 2 Aminobutanedioic Acid Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic characteristics of 2-aminobutanedioic acid hydrochloride.

The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability and lower reactivity.

For L-aspartic acid hydrochloride, two polymorphic forms, triclinic and orthorhombic, have been identified, and their structures have been analyzed using quantum chemical calculations. researchgate.net These studies provide insights into the molecular geometry and electronic properties, which are influenced by the extensive hydrogen-bonding networks present in the crystal structures. science.govresearchgate.netscience.govresearchgate.netresearchgate.net While specific values for the HOMO and LUMO energies from these studies are not detailed, the theoretical framework allows for their determination and is crucial for understanding the compound's chemical behavior.

Table 1: Frontier Molecular Orbitals and Their Significance

| Orbital | Description | Chemical Implication |

| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons in a reaction. |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons in a reaction. |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | Indicator of chemical stability and reactivity; a larger gap suggests greater stability. |

From the HOMO and LUMO energies, a set of global reactivity descriptors can be derived to quantify the chemical reactivity of this compound. These descriptors provide a more nuanced understanding of how the molecule will behave in a chemical reaction.

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution, while softness is its reciprocal. A "hard" molecule has a large HOMO-LUMO gap, and a "soft" molecule has a small gap.

Electrophilicity Index (ω) : This index measures the propensity of a species to accept electrons.

Fukui Functions : These functions identify which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack.

Quantum chemical calculations on related amino acid derivatives have demonstrated the utility of these descriptors in predicting reactive sites and understanding chemical behavior. science.gov

Table 2: Key Reactivity Descriptors Derived from DFT

| Descriptor | Conceptual Meaning |

| Chemical Hardness (η) | Resistance to deformation of the electron cloud. |

| Chemical Softness (S) | The inverse of hardness, indicating how easily the electron cloud is polarized. |

| Electrophilicity Index (ω) | A measure of the energy lowering upon maximal electron flow from a donor. |

| Fukui Functions | Local reactivity indicator, identifying the most reactive sites within the molecule. |

Molecular Dynamics and Conformational Sampling Simulations

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of this compound. science.gov By simulating the atomic motions over time, MD can reveal the accessible conformations of the molecule in different environments, such as in solution. The relative energies of these conformations determine their populations at equilibrium. Understanding the conformational preferences is essential as different conformers can exhibit distinct reactivities and biological activities. For instance, in the crystallization of L-aspartic acid hydrochloride, the specific conformations adopted by the molecule are crucial in directing the formation of its different polymorphic forms. acs.org

Solvation Effects and pKa Determination via Computational Models

The presence of a solvent, particularly water, can significantly influence the properties of this compound. Computational models, such as the Polarizable Continuum Model (PCM), are employed to account for solvation effects. ranobit.dz These models are instrumental in the accurate prediction of pKa values for the ionizable groups: the two carboxylic acid groups and the amino group. The pKa values are critical for determining the charge state of the molecule at a given pH, which in turn dictates its solubility, reactivity, and interactions with other molecules. For a polymer containing aspartic acid hydrochloride residues, the pKa values for the two carboxylic acid groups and the amino group have been determined to be 2.62, 5.59, and 10.1, respectively. researchgate.net

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy pathway from reactants to products, including the structures of any intermediates and transition states.

A notable example is the esterification of L-aspartic acid hydrochloride. The most probable mechanism for this reaction involves the traditional proton-catalyzed pathway where the carbonyl oxygen is protonated, followed by a nucleophilic attack from the alcohol. acs.org In reactions of related compounds, the stereochemistry has been explained by the concept of a planar transition state, where the approach of the electrophile is dictated by steric hindrance. science.gov Theoretical calculations can determine the activation energies associated with these transition states, providing a quantitative understanding of the reaction kinetics.

Vi. Research Applications in Chemical Sciences and Materials Technology Excluding Biomedical/clinical

As a Versatile Reagent and Building Block in Organic Synthesis

As an accessible, enantiomerically pure compound, 2-aminobutanedioic acid is a valuable component of the "chiral pool." This allows chemists to construct complex chiral molecules without the need for asymmetric synthesis or resolution of racemic mixtures, as the inherent stereochemistry of the starting material is transferred to the product.

2-aminobutanedioic acid serves as a key starting material for the synthesis of various non-proteinogenic amino acids—those not found in the genetic code. wikipedia.org These unnatural amino acids are crucial for creating peptide analogs with modified structures and properties. wiley-vch.de A notable example is the synthesis of α-aminosuberic acid (Asu), a component of cyclic tetrapeptides that exhibit histone deacetylase inhibitory properties. nih.gov In one reported methodology, L-aspartic acid is converted through a multi-step process into an orthogonally protected Asu derivative, demonstrating its utility in generating more complex amino acid structures. nih.gov This process often involves leveraging the existing stereocenter and functional groups of aspartic acid to build out longer carbon chains or introduce new functionalities. nih.gov

The table below illustrates the transformation of an aspartic acid derivative into a more complex, non-proteinogenic amino acid building block.

| Starting Material | Key Transformation | Product | Application of Product |

| L-Aspartic Acid Derivative | Multi-step synthesis including Wittig olefination and cross-metathesis | Orthogonally protected α-Aminosuberic acid (Asu) | Component for synthesizing histone deacetylase (HDAC) inhibiting cyclic tetrapeptides. nih.gov |

The functional groups of 2-aminobutanedioic acid—two carboxylic acids and an amine—provide multiple reaction sites, making it an excellent precursor for advanced organic intermediates. amerigoscientific.com These intermediates are subsequently used to construct larger, more complex molecules. For instance, the synthesis of 2-aminosuberic acid derivatives from aspartic acid provides a key intermediate for building peptides with specific biological activities. nih.gov The ability to orthogonally protect the different functional groups allows for selective reactions, enabling the creation of highly functionalized molecules that are critical in various synthetic pathways. nih.gov The use of such intermediates is a cornerstone of modern organic synthesis, allowing for the efficient construction of target molecules from readily available starting materials. core.ac.uk

The inherent chirality of 2-aminobutanedioic acid makes it a foundational element in asymmetric synthesis. nih.gov By starting with enantiomerically pure L- or D-aspartic acid, chemists can ensure the stereochemical integrity of the final product. This approach is fundamental to creating stereochemically defined molecules, which is critical in materials science and other chemical fields. The synthesis of chiral building blocks from aspartic acid has been applied to the creation of various natural products and their analogs. portico.org For example, the synthesis of chiral δ-aminoboronic esters, which are of potential interest in materials and catalyst design, can be approached using strategies that rely on chiral starting materials like amino acids. chemrxiv.org

In Peptide Chemistry Methodologies

In the field of peptide chemistry, 2-aminobutanedioic acid (aspartic acid) is one of the 22 proteinogenic amino acids and a frequent component of synthetic peptides. masterorganicchemistry.com Its unique side-chain carboxyl group presents both opportunities and challenges in synthetic strategies.

2-aminobutanedioic acid hydrochloride is routinely used in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. nih.govmdpi.comspbu.ru In these methods, the α-amino group is typically protected with groups like Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc), while the side-chain carboxyl group requires its own orthogonal protecting group to prevent side reactions. peptide.com

A significant challenge associated with the incorporation of aspartic acid residues, particularly in Fmoc-based SPPS, is the formation of an aspartimide side product. researchgate.netnih.govsemanticscholar.org This intramolecular cyclization occurs when the nitrogen atom of the following peptide bond attacks the activated side-chain carboxyl group, leading to the formation of a succinimide (B58015) ring. nih.gov This side reaction can result in the formation of β-peptides and racemization, compromising the purity and integrity of the final peptide. researchgate.net Various strategies have been developed to mitigate this problem. researchgate.netnih.govnih.gov

The following table summarizes common strategies employed to suppress aspartimide formation during peptide synthesis.

| Strategy | Description | Key Advantage |

| Bulky Ester Protecting Groups | Utilizing sterically hindered esters (e.g., O-tert-butyl, OtBu) to protect the β-carboxyl group, which physically blocks the nucleophilic attack. researchgate.net | Simple to implement within standard Fmoc/tBu protocols. |

| Backbone Protection | Introducing a protecting group on the amide backbone nitrogen following the aspartic acid residue to alter the conformation and prevent cyclization. | Highly effective at preventing the side reaction. nih.gov |

| Acid Additives in Deprotection | Adding small amounts of a weak organic acid to the piperidine (B6355638) solution used for Fmoc deprotection. nih.gov | Cost-effective and does not require specialized amino acid derivatives. nih.gov |

| Non-Ester Masking Groups | Using alternative protecting groups like cyanosulfurylides (CSY) that mask the carboxylic acid via a stable C-C bond, which is cleaved under specific non-basic conditions. nih.gov | Can completely eliminate aspartimide formation and imparts improved solubility. nih.gov |

While chemical synthesis remains the dominant method for peptide production, enzymatic protocols offer advantages in terms of specificity and milder reaction conditions. researchgate.net Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to catalyze their formation under specific, non-aqueous conditions or by using activated amino acid esters as substrates. Aspartic acid derivatives can be incorporated into peptides using these enzymatic methods.

Recent research has uncovered novel mechanisms for peptide bond formation that combine enzymatic and chemical steps. nih.gov One such mechanism involves an enzyme from the adenylate-forming superfamily, which first catalyzes the formation of an S-acyl-L-cysteine intermediate. This intermediate then undergoes a spontaneous chemical S→N acyl transfer to form the peptide bond, a process similar to native chemical ligation. nih.gov This chemoenzymatic strategy represents a developing area in peptide synthesis, offering new ways to construct peptides that may be difficult to assemble through purely chemical means. researchgate.netnih.gov

Materials Science Applications

2-aminobutanedioic acid is a versatile building block for creating novel, often biodegradable, surfactants and amphiphiles due to its two carboxylic acid groups and one amino group. chalmers.senih.gov These functional groups can be chemically modified, for example, by attaching one or two hydrophobic alkyl chains to generate amphiphilic molecules with tunable properties. chalmers.seacademie-sciences.fr These surfactants are of interest for applications in personal care products, detergents, and as emulsifying agents. acs.orgau.dk

A facile two-step synthesis strategy has been employed to create a series of novel aspartic acid-based ampholytic amphiphiles. acs.orgnih.gov These compounds exhibit pH-dependent properties because the amino and carboxyl groups can be protonated or deprotonated, resulting in cationic, ampholytic (zwitterionic), or anionic forms depending on the medium's pH. acs.orgnih.gov For instance, sn-1-Lauroyl-sn-3-aspartic acid has shown foaming properties comparable to the commercial surfactant sodium dodecyl sulfate (B86663) (SDS), suggesting its potential as a sustainable alternative. acs.orgau.dk In another example, sn-1-Palmtoyl-sn-3-aspartic acid was found to be an excellent stabilizer for oil-in-water emulsions at neutral pH. acs.orgnih.gov

The synthesis of N-dodecyl aspartic acid, a zwitterionic surfactant, has also been reported, created from dodecylamine (B51217) and maleic acid anhydride (B1165640). researchgate.net This surfactant demonstrated high surface activity, effectively reducing the surface tension of water. researchgate.net

The table below presents key physicochemical properties of selected aspartic acid-based surfactants.

| Surfactant | Structure Type | Key Finding | Potential Application |

| sn-1-Lauroyl-sn-3-aspartic acid | Ampholytic Amphiphile | Comparable foaming ability to commercial SDS at neutral and alkaline pH. acs.orgau.dk | Personal care products, detergents. acs.org |

| sn-1-Palmtoyl-sn-3-aspartic acid | Ampholytic Amphiphile | Excellent stabilizer for oil-in-water emulsions at neutral pH. acs.orgnih.gov | pH-dependent emulsifying agent. acs.org |

| N-dodecyl aspartic acid | Zwitterionic Surfactant | Reduces surface tension of water to 29-32 mN/m. researchgate.net | High surface activity applications. researchgate.net |

| Di-octyl aspartic acid ester | Cationic double-tailed amphiphile | Forms vesicles in solution. chalmers.se | Advanced formulation technologies. |

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Their high surface area and tunable pore environments make them promising candidates for gas storage and separation, including carbon dioxide (CO₂) capture. nih.gov 2-aminobutanedioic acid and its derivatives can be used as the organic linker to construct novel MOFs or to functionalize existing ones, introducing amine groups that can enhance CO₂ selectivity and uptake. nih.govrsc.org

The amine groups on the aspartic acid ligand can act as active adsorption sites for CO₂ through Lewis acid-base interactions, improving the material's performance, especially under humid, flue gas-like conditions. nih.govnih.gov For example, a copper aspartic acid (CuAsp) MOF with a fibrous structure has been synthesized and shown to possess enzyme-mimicking activities. rsc.org In another study, the MOF-808 was functionalized with various amino acids. nih.govresearchgate.net The presence of amino acid moieties strongly bound to the MOF backbone created an internal pore environment where CO₂ capture was enhanced by the presence of water, leading to the formation of bicarbonate. nih.govchemrxiv.org This mechanism allows for the capture and release of CO₂ under mild conditions, such as through a simple vacuum swing, which is less energy-intensive than the thermal regeneration required for traditional aqueous amine scrubbers. nih.govchemrxiv.org

The table below summarizes the CO₂ capture performance of an amino acid-functionalized MOF compared to its parent structure.

| Material | CO₂ Uptake (Dry Conditions) | CO₂ Uptake (Humid Conditions) | Key Mechanism |

| MOF-808 (Parent) | Lower | Moderate | Physisorption |

| MOF-808-Gly (Glycine-functionalized) | 1.1 mmol/g (at 0.15 bar, 40 °C) | >2.0 mmol/g (at 0.15 bar, 40 °C, 85% RH) | Bicarbonate formation in the presence of water. nih.govresearchgate.net |

Data for MOF-808-Gly is used as a representative example of amino acid functionalization, as specific data for an aspartic acid-functionalized variant in the same study was part of a broader series.

Polymer microgels are crosslinked, three-dimensional polymer networks that are swollen by a solvent, typically water. Their porous structure and responsiveness to stimuli like pH make them excellent candidates for the encapsulation and controlled release of active molecules. nih.gov 2-aminobutanedioic acid, particularly in its polymerized form as poly(aspartic acid) (PASP), is a key component in the synthesis of biocompatible and pH-sensitive hydrogels and microgels. nih.govfrontiersin.org

A common method for preparing these microgels is through free radical polymerization. nih.govnih.gov In a representative synthesis, aspartic acid-co-poly(2-acrylamido-2-methylpropanesulfonic acid) microgels were developed. nih.govdntb.gov.ua This process involved using aspartic acid as the polymer, 2-acrylamido-2-methylpropanesulfonic acid (AMPS) as the monomer, and N',N'-methylene bisacrylamide (MBA) as the cross-linker. nih.govnih.gov The polymerization is initiated by a redox pair, such as ammonium (B1175870) peroxodisulfate (APS) and sodium hydrogen sulfite (B76179) (SHS). nih.gov

The resulting microgels exhibit pH-dependent swelling behavior. At low pH (e.g., 1.2), the carboxylic acid groups of aspartic acid are protonated, leading to a more collapsed network. nih.gov At higher pH (e.g., 7.4), these groups deprotonate, causing electrostatic repulsion between the polymer chains and leading to significant swelling of the microgel. nih.gov This property is crucial for encapsulation research, as it allows for the loading of molecules into the microgel and their subsequent release triggered by a change in pH.

Characterization of these microgels is performed using various techniques:

Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the cross-linking and formation of the new polymeric system. nih.gov

Scanning Electron Microscopy (SEM): Reveals the surface morphology of the microgels. nih.gov

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Assess the thermal stability of the fabricated microgels. nih.gov

The components used in a typical synthesis are detailed in the table below.

| Component Role | Chemical Name | Abbreviation |

| Polymer | Aspartic Acid | ASPA |

| Monomer | 2-Acrylamido-2-methylpropanesulfonic acid | AMPS |

| Cross-linker | N',N'-Methylene bisacrylamide | MBA |

| Initiator (Oxidant) | Ammonium peroxodisulfate | APS |

| Initiator (Reductant) | Sodium hydrogen sulfite | SHS |

Investigation as a Corrosion Inhibitor (Theoretical and Surface Interaction Studies)

2-aminobutanedioic acid and its polymers, poly(aspartic acid) (PASP), have been investigated as environmentally friendly corrosion inhibitors for various metals, including mild steel and iron. researchgate.netresearchgate.netelectrochemsci.org Their effectiveness stems from the ability of the molecule's heteroatoms (oxygen and nitrogen) and polar functional groups (-COOH and -NH₂) to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. jetir.org

Theoretical studies using quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to understand the inhibition mechanism at a molecular level. researchgate.net These studies analyze parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher HOMO energy indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a lower LUMO energy suggests a capacity to accept electrons from the metal, facilitating strong adsorption. The energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity; a smaller gap implies higher inhibition efficiency. researchgate.net

A computational study on aspartic acid (ASP) and its oligomers (dimer DASP, trimer TASP) showed that as the molecular size increases, the energy gap decreases and the HOMO energy increases. researchgate.net This suggests that larger polyaspartic acid oligomers have enhanced electron-donating capabilities and are more reactive, potentially leading to superior corrosion inhibition by forming a more stable adsorbed layer on the iron surface. researchgate.net

Experimental studies have confirmed the inhibitive properties of aspartic acid. On mild steel in a sulfuric acid solution, inhibition efficiency was found to increase with the concentration of aspartic acid. researchgate.net Electrochemical impedance spectroscopy (EIS) results indicated that the inhibitor molecules act by adsorbing at the metal/solution interface, increasing the charge transfer resistance of the corrosion process. researchgate.net

The table below presents results from a theoretical study on aspartic acid and its oligomers as corrosion inhibitors.

| Molecule | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| Aspartic Acid (ASP) | -6.89 | 0.23 | 7.12 | 2.54 |

| Dimer (DASP) | -6.75 | -0.63 | 6.12 | 4.87 |

| Trimer (TASP) | -6.48 | -0.43 | 6.05 | 6.98 |

| (Data sourced from a quantum chemical study) researchgate.net |

Vii. Future Directions and Emerging Research Avenues for 2 Aminobutanedioic Acid Hydrochloride

Exploration of Novel and Sustainable Synthetic Routes and Green Chemistry Principles

The future of 2-aminobutanedioic acid hydrochloride synthesis is intrinsically linked to the adoption of sustainable practices and green chemistry principles. skpharmteco.com Current industrial production heavily favors enzymatic conversion over traditional chemical synthesis, which often requires high temperatures and pressures while producing racemic mixtures that necessitate costly resolution steps. mdpi.com

Future research is focused on enhancing these enzymatic routes. The established method involves the use of L-aspartate ammonia-lyase (aspartase) to convert fumaric acid and ammonia (B1221849) into L-aspartic acid. mdpi.com Innovations in this area are aimed at improving enzyme stability, activity, and immobilization techniques to allow for continuous production processes with high yields and stereospecificity. google.com A significant leap forward involves the use of whole-cell biocatalysts, potentially engineered microorganisms, to produce aspartic acid from renewable feedstocks like glucose, thereby reducing reliance on petroleum-based precursors. mdpi.com

Another promising avenue is the application of green chemistry to the polymerization of aspartic acid. The thermal polymerization of aspartic acid to polysuccinimide, which is then hydrolyzed to poly(aspartic acid), is a notably green process. researchgate.net This reaction uses a renewable monomer (aspartic acid), requires no organic solvents, and produces only water as a byproduct. researchgate.netacs.org Future work will likely focus on optimizing catalysts to increase the molecular weight and conversion rate of the resulting polymer and exploring microwave-assisted synthesis, which can proceed without any excipients, yielding a product pure enough for direct biomedical use. wikipedia.orgresearchgate.net

| Synthetic Approach | Key Features & Principles | Future Research Focus |

| Enzymatic Conversion | Uses enzymes like aspartase; High stereospecificity (produces L-isomer); Milder reaction conditions. mdpi.com | Improving enzyme stability and immobilization; Developing continuous-flow systems. google.com |

| Whole-Cell Fermentation | Utilizes renewable feedstocks (e.g., glucose); Direct conversion of metabolic intermediates. mdpi.com | Enhancing microbial strain efficiency; Optimizing fermentation yields to compete with chemical synthesis. mdpi.com |

| Thermal Polymerization | Solvent-free synthesis; Monomer is a renewable amino acid; Byproduct is water; Adheres to green chemistry principles. researchgate.net | Catalyst optimization for higher molecular weight polymers; Exploring microwave-assisted synthesis. wikipedia.orgresearchgate.net |

| Chemoenzymatic Routes | Combines chemical and enzymatic steps to create complex derivatives like aspartame (B1666099). oup.comnih.gov | Discovery of new enzymes and catalytic reactions for novel derivatives. oup.com |

Development of Advanced Spectroscopic and Analytical Methodologies for Complex Systems

The characterization of this compound in increasingly complex matrices, from industrial process streams to biological systems and advanced materials, necessitates the development of more sophisticated analytical techniques. While established methods like Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) provide foundational structural information, future research is pushing the boundaries of sensitivity and specificity. derpharmachemica.compmf.unsa.baresearchgate.net

Advanced spectroscopic methods are emerging as critical tools. Synchrotron-based techniques, such as X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS), are being employed to probe the electronic structure and adsorption geometry of aspartic acid on surfaces with high precision. nih.govacs.org This is particularly relevant for understanding its role as a corrosion inhibitor or its interaction with nanoparticles in material science applications. nih.govacs.org

For analyzing solutions and complex mixtures, hyphenated chromatography techniques are paramount. High-Performance Liquid Chromatography (HPLC) using mixed-mode columns that employ both ion-exchange and reverse-phase mechanisms allows for the effective separation of highly polar amino acids. sielc.com Coupling HPLC with advanced detectors like mass spectrometry (MS) or evaporative light scattering detectors (ELSD) enables quantification and identification without the need for chromophores, which is ideal for bufferless ion separation chromatography. sielc.com Future developments will likely focus on enhancing the resolution of these techniques for metabolomic studies and for real-time monitoring of synthesis and polymerization reactions.

| Technique | Application Area | Emerging Advancements |

| FTIR & Raman Spectroscopy | Bulk sample characterization; Study of zwitterionic state and hydrogen bonding. pmf.unsa.baresearchgate.net | Anharmonic vibrational studies; Use in conjunction with DFT calculations for precise peak assignment. derpharmachemica.com |

| Nuclear Magnetic Resonance (NMR) | Solution-state structure elucidation; pKa determination. researchgate.netnih.gov | Solid-state NMR to study conformations in materials like amorphous calcium carbonate nanoparticles. wikipedia.org |

| HPLC-MS/ELSD | Separation and quantification in complex mixtures (e.g., biological fluids, reaction media). sielc.com | Development of novel mixed-mode columns for enhanced separation of polar analytes; Bufferless ion separation. sielc.com |

| Synchrotron XPS & NEXAFS | Surface science; Analysis of adsorption on metal surfaces and nanoparticles. nih.govacs.org | In-situ and real-time surface analysis during catalytic or corrosion processes. |

Further Elucidation of Intricate Reaction Pathways and Stereochemical Control

A deep understanding of reaction mechanisms is fundamental to optimizing the synthesis and application of this compound. Future research will increasingly rely on computational chemistry to map intricate reaction pathways at the atomic level. Quantum mechanical computations are already being used to explore plausible mechanisms for the prebiotic synthesis and stereoinversion of aspartic acid, revealing intermediates and transition states that are difficult to capture experimentally. researchgate.netacs.org

Multiscale simulations are providing unprecedented insight into complex biological processes involving aspartic acid. For instance, the reaction mechanism of human asparaginase, an enzyme that produces aspartate, has been elucidated by detailing the nucleophilic attack, formation of an acyl-enzyme intermediate, and subsequent hydrolysis. nih.gov Similar computational studies are clarifying degradation pathways, such as the succinimide (B58015) formation from aspartic acid residues in proteins, which can be catalyzed by common formulation excipients like acetic acid. mdpi.com

Achieving precise stereochemical control remains a critical goal, especially in the synthesis of chiral derivatives. While enzymatic methods provide excellent stereoselectivity for L-aspartic acid itself, the synthesis of molecules with multiple chiral centers requires more advanced strategies. mdpi.com Future research may focus on enzyme engineering to create biocatalysts for non-natural stereoisomers or novel reaction pathways. Furthermore, the development of stereoselective catalysts for reactions like deuteration can produce labeled compounds that serve as powerful probes for elucidating biosynthetic pathways and reaction mechanisms via NMR and MS. mdpi.com

Expansion into New Non-Biological Material Science and Chemical Engineering Applications

While aspartic acid is a biological molecule, its polymer, poly(aspartic acid) (PASA or PASP), is a highly versatile platform for material science and chemical engineering. PASP is biodegradable, water-soluble, and non-toxic, positioning it as a green alternative to conventional polymers like polyacrylic acid. wikipedia.orgresearchgate.net

The applications of PASP are rapidly expanding:

Water Treatment: Due to its polycarboxylate backbone, PASP is an excellent chelating agent for metal ions. This property makes it a highly effective and biodegradable scale and corrosion inhibitor for use in industrial cooling water systems, desalination plants, and boiler water treatment. wikipedia.orgthinkdochemicals.com

Detergents and Dispersants: In cleaning formulations, PASP acts as a dispersant and prevents the deposition of mineral salts, especially in hard water, improving cleaning efficiency. thinkdochemicals.com

Advanced Hydrogels: The precursor to PASP, polysuccinimide, can be easily modified and cross-linked to form "smart" hydrogels. nih.gov These materials are stimuli-responsive, particularly to pH, and are being developed for applications in tissue engineering, wound healing, and as carriers for controlled drug delivery systems. researchgate.netnih.gov

Biomedical Applications: The high affinity of PASP for calcium has been exploited for targeting drug carriers to bone tissue. wikipedia.org It is also used to create micelles for delivering hydrophobic drugs and to fabricate quantum dots for cellular imaging. researchgate.net

Agriculture and Consumer Goods: As a super-swelling material, PASP hydrogels have potential applications in diapers and feminine hygiene products. wikipedia.org It is also used in agriculture to improve water retention in soil.

Future research will focus on fine-tuning the properties of PASP-based materials by controlling molecular weight, cross-linking density, and functionalization to design state-of-the-art materials for targeted applications. nih.gov

Enhanced Synergistic Integration of Computational and Experimental Methodologies

The most significant advances in understanding and utilizing this compound will come from the tight integration of computational and experimental methods. mdpi.com This synergy creates a feedback loop where theoretical predictions guide experimental work, and experimental results refine computational models.

This approach is already yielding powerful insights. For example, the combination of experimental surface-sensitive techniques (XPS, NEXAFS) with Density Functional Theory (DFT) simulations has been used to definitively identify the adsorption geometry of aspartic acid on a nickel surface. nih.govacs.org Similarly, DFT calculations have been used to corroborate experimental FTIR and Raman spectra, confirming the zwitterionic structure of aspartic acid in the solid state by modeling the intermolecular hydrogen bonding network. researchgate.net

Future directions will see this integration become even more crucial:

Predictive Modeling: Computational methods will be used to predict the properties of novel PASP-based hydrogels and materials before their synthesis, accelerating the discovery of materials with desired characteristics. DFT and molecular dynamics will be used to screen potential catalysts for new synthetic routes.

Mechanism Elucidation: As seen with studies on reaction pathways and enzymatic mechanisms, computational chemistry will continue to be an essential tool for interpreting complex experimental data and visualizing transient states that are otherwise unobservable. nih.govmdpi.com

Analytical Science: DFT calculations are used to predict vibrational spectra, aiding in the interpretation of experimental FTIR and Raman data, especially in complex environments where peak shifts occur due to hydration or metal ion coordination. derpharmachemica.comresearchgate.net